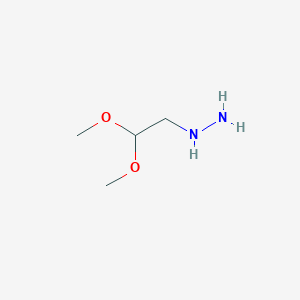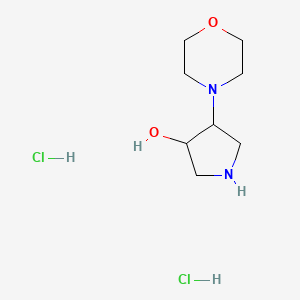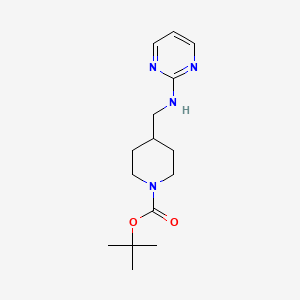
1-Cyclopropyl-2,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2,4-dimethylbenzene is an organic compound with the molecular formula C₁₁H₁₄ It is a derivative of benzene, where a cyclopropyl group and two methyl groups are attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the alkylation of 2,4-dimethylbenzene (also known as xylene) with cyclopropyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium or platinum to yield cyclopropyl-2,4-dimethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium or platinum catalysts, elevated temperatures and pressures.
Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropyl-2,4-dimethylcyclohexane.
Substitution: Nitro derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2,4-dimethylbenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying electrophilic aromatic substitution reactions.
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals due to its potential biological activity.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-2,4-dimethylbenzene in chemical reactions involves the interaction of its aromatic ring with electrophiles or nucleophiles. In electrophilic aromatic substitution, the benzene ring donates electron density to the electrophile, forming a sigma complex. Subsequent deprotonation restores the aromaticity of the ring. The cyclopropyl and methyl groups can influence the reactivity and orientation of the substitution reactions.
Comparación Con Compuestos Similares
- 1-Cyclopropyl-3,5-dimethylbenzene
- 1-Cyclopropyl-2,5-dimethylbenzene
- 1-Cyclopropyl-2,3-dimethylbenzene
Uniqueness: 1-Cyclopropyl-2,4-dimethylbenzene is unique due to the specific positioning of the cyclopropyl and methyl groups on the benzene ring
Propiedades
Número CAS |
27546-47-0 |
|---|---|
Fórmula molecular |
C11H14 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
1-cyclopropyl-2,4-dimethylbenzene |
InChI |
InChI=1S/C11H14/c1-8-3-6-11(9(2)7-8)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 |
Clave InChI |
IKCIWZCTHIIFPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(N'-hydroxycarbamimidoyl)phenyl]-N-methylacetamide](/img/structure/B11722752.png)

![methyl 4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11722762.png)


![methyl (2E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(N-hydroxyimino)acetate](/img/structure/B11722783.png)








